molecular formula C12H10N4 B12136558 1H-Benzimidazol-2-amine, N-2-pyridinyl- CAS No. 88002-35-1

1H-Benzimidazol-2-amine, N-2-pyridinyl-

Cat. No.: B12136558
CAS No.: 88002-35-1
M. Wt: 210.23 g/mol
InChI Key: REINGBIPBAXWTB-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-amine, N-2-pyridinyl- is a heterocyclic aromatic organic compound that consists of a benzimidazole ring fused with a pyridine ring. This compound is known for its significant pharmacological properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1H-Benzimidazol-2-amine, N-2-pyridinyl- typically involves the condensation of o-phenylenediamine with pyridine-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazol-2-amine, N-2-pyridinyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazol-2-amine, N-2-pyridinyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-amine, N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1H-Benzimidazol-2-amine, N-2-pyridinyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Benzimidazol-2-amine, N-2-pyridinyl- lies in its combined benzimidazole and pyridine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

88002-35-1

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

N-pyridin-2-yl-1H-benzimidazol-2-amine

InChI

InChI=1S/C12H10N4/c1-2-6-10-9(5-1)14-12(15-10)16-11-7-3-4-8-13-11/h1-8H,(H2,13,14,15,16)

InChI Key

REINGBIPBAXWTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC=N3

Origin of Product

United States

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